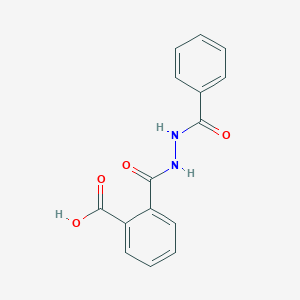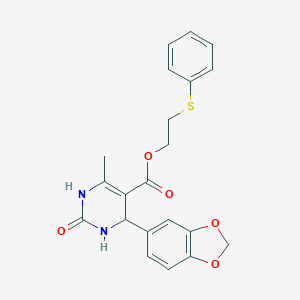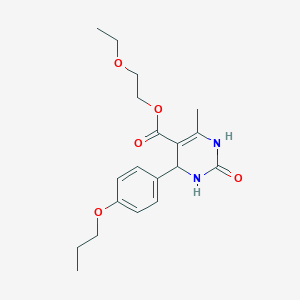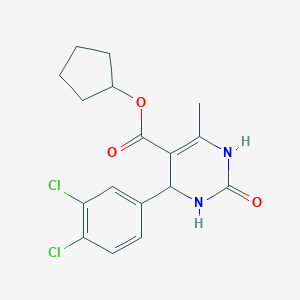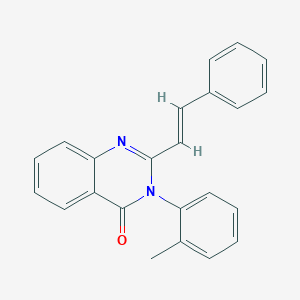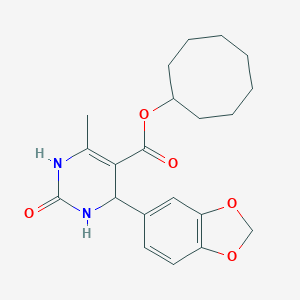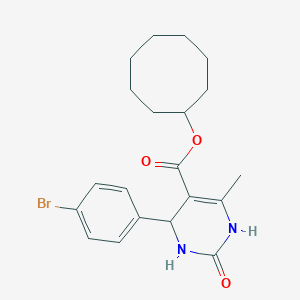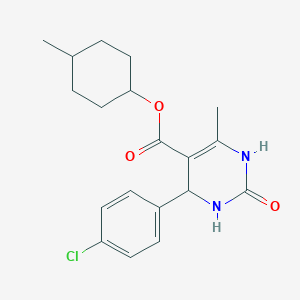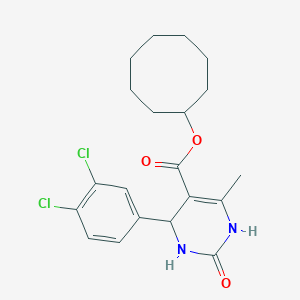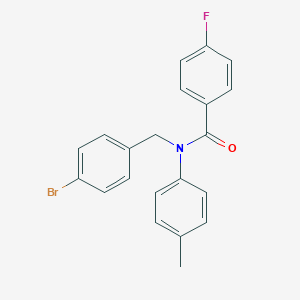
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as DMQD, is a quinazoline derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMQD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fungal properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is its potential as a therapeutic agent for cancer, inflammation, and fungal infections. This compound has also exhibited low toxicity in animal models, making it a promising candidate for further preclinical studies.
One limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Orientations Futures
Future research on (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one should focus on the following areas:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Further investigation of the anti-cancer, anti-inflammatory, and anti-fungal activities of this compound in animal models.
3. Elucidation of the mechanism of action of this compound in cancer cells.
4. Development of this compound derivatives with improved solubility and bioavailability.
5. Clinical trials to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer, inflammation, and fungal infections.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and fungal infections. Further research is needed to fully understand its mechanism of action and pharmacological properties, as well as to develop more effective derivatives for clinical use.
Méthodes De Synthèse
The synthesis of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one involves the reaction of 2-(3,4-dimethoxybenzylidene) hydrazinecarbothioamide with 2-phenyl-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product, this compound.
Applications De Recherche Scientifique
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and anti-fungal activities. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. This compound has also exhibited anti-fungal activity against various fungal strains.
Propriétés
IUPAC Name |
2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-13-12-16(14-21(20)30-2)15-24-26-23-25-19-11-7-6-10-18(19)22(28)27(23)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26)/b24-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKWRBBUTLEXAL-BUVRLJJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
